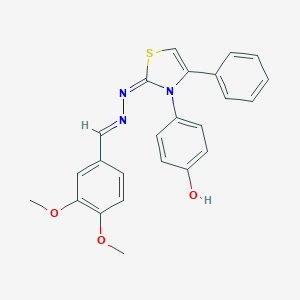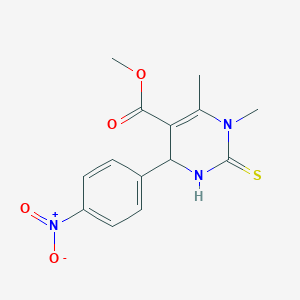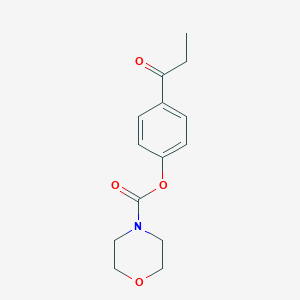![molecular formula C15H20N2O3 B363192 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone CAS No. 21867-88-9](/img/structure/B363192.png)
2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone is a complex organic compound that features a benzo-dioxin core structure fused with a piperazinyl ketone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone typically involves multiple steps:
Formation of the benzo-dioxin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazinyl ketone moiety: This step often involves the reaction of the benzo-dioxin intermediate with an ethylpiperazine derivative under controlled conditions, such as in the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazinyl or benzo-dioxin moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzo-dioxin core and exhibit similar chemical properties.
Piperazinyl ketones: Compounds with a piperazinyl ketone moiety also show comparable reactivity and applications.
Uniqueness
2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone is unique due to the combination of the benzo-dioxin and piperazinyl ketone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-16-7-9-17(10-8-16)15(18)14-11-19-12-5-3-4-6-13(12)20-14/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGYESKXJMGUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B363110.png)
![4-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide](/img/structure/B363114.png)
![2-ethoxyethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B363125.png)
![4-[(4-ethylbenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B363127.png)


![Allyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B363133.png)



![2-(4-morpholinylcarbonyl)-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B363140.png)
![2-(4-morpholinylcarbonyl)-3-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B363141.png)
![6-imino-7-(2-methoxyethyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B363143.png)

